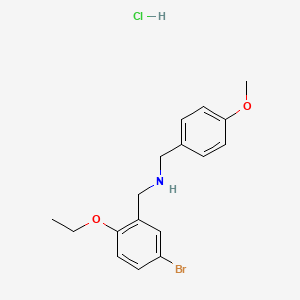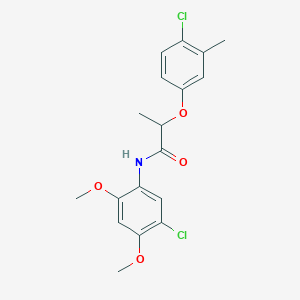![molecular formula C16H27ClN2O2 B4408182 1-[2-(3-isopropoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4408182.png)
1-[2-(3-isopropoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride
Übersicht
Beschreibung
1-[2-(3-isopropoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride, also known as IPEM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPEM is a piperazine derivative that has been synthesized through various methods and has been shown to possess a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-[2-(3-isopropoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. Specifically, this compound has been shown to act as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. Additionally, this compound has been shown to inhibit the angiotensin II-induced contraction of rat aorta, which suggests that it may act as an antagonist of the angiotensin II receptor.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain, the inhibition of angiotensin II-induced contraction of rat aorta, and the induction of apoptosis in human hepatocellular carcinoma cells. Additionally, this compound has been shown to possess antitumor activity against human hepatocellular carcinoma cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-(3-isopropoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride in lab experiments is its potent and selective antagonist activity against the 5-HT1A receptor, which makes it a valuable tool for studying the role of this receptor in anxiety and depression. Additionally, this compound has been shown to possess antitumor activity against human hepatocellular carcinoma cells, which makes it a potential drug candidate for the treatment of liver cancer. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of studies involving this compound.
Zukünftige Richtungen
There are several future directions for research involving 1-[2-(3-isopropoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride. One direction is to further investigate its mechanism of action, particularly with respect to its antitumor activity against human hepatocellular carcinoma cells. Another direction is to study the potential therapeutic applications of this compound in other fields of research, such as cardiovascular disease and inflammation. Additionally, further studies are needed to determine the safety and efficacy of this compound as a drug candidate for the treatment of hypertension and liver cancer.
Wissenschaftliche Forschungsanwendungen
1-[2-(3-isopropoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride has been studied for its potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and cancer research. In neuroscience, this compound has been shown to act as a potent and selective antagonist of the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. In pharmacology, this compound has been studied for its potential as a drug candidate for the treatment of hypertension, as it has been shown to inhibit the angiotensin II-induced contraction of rat aorta. In cancer research, this compound has been shown to possess antitumor activity against human hepatocellular carcinoma cells.
Eigenschaften
IUPAC Name |
1-methyl-4-[2-(3-propan-2-yloxyphenoxy)ethyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-14(2)20-16-6-4-5-15(13-16)19-12-11-18-9-7-17(3)8-10-18;/h4-6,13-14H,7-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZNACHNYNMPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)OCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4408100.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4408114.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4408121.png)

![1-{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4408136.png)
![4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4408142.png)

![4-[(ethylsulfonyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B4408166.png)
amine hydrochloride](/img/structure/B4408171.png)
![1-methyl-4-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}piperazine hydrochloride](/img/structure/B4408173.png)


